molecular formula C12H14N2O2 B12539749 3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid CAS No. 801148-64-1

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid

Cat. No.: B12539749
CAS No.: 801148-64-1
M. Wt: 218.25 g/mol
InChI Key: FMKDJUDVYIABSW-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid is a synthetic indole derivative of significant interest in medicinal and organic chemistry research . This compound serves as a versatile chemical building block, characterized by a primary amine group on the ethyl side chain at the 3-position and a carboxylic acid functional group at the 5-position of the 1-methyl-indole core . The presence of these complementary functional groups makes it a valuable scaffold for the synthesis of more complex molecules, particularly through amide bond formation or other conjugation chemistries. Researchers utilize this and related indole-carboxylic acid compounds in the development and exploration of novel pharmacologically active agents . Structurally similar ethyl indole carboxylates have been investigated for their antiviral properties, demonstrating activity against influenza viruses, which highlights the potential research value of this chemical class in virology and drug discovery . The molecular framework is also relevant in neuroscience research, as it is structurally related to tryptamine derivatives, suggesting potential applications in designing ligands for neurological targets . As a high-purity reference material, it is essential for hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical assay development. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

801148-64-1

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(2-aminoethyl)-1-methylindole-5-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-14-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3,(H,15,16)

InChI Key

FMKDJUDVYIABSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C(=O)O)CCN

Origin of Product

United States

Preparation Methods

Sodium Hydride-Mediated Methylation

Reaction Conditions :

  • Substrate : Indole-5-carboxylic acid
  • Base : Sodium hydride (NaH)
  • Alkylating Agent : Methyl iodide (CH₃I)
  • Solvent : N,N-Dimethylformamide (DMF)
  • Temperature : 0°C to room temperature
  • Time : 12–48 hours

Procedure :
Indole-5-carboxylic acid is treated with NaH in DMF to deprotonate the N1 position, followed by methyl iodide addition. The reaction yields 1-methyl-1H-indole-5-carboxylic acid with >90% purity after workup.

Parameter Value Source
Yield 84–93%
Purification Flash chromatography
Key Intermediate 1-Methyl-1H-indole-5-carboxylic acid

C3-Functionalization with 2-Aminoethyl Group

Introducing the 2-aminoethyl substituent at the C3 position requires regioselective alkylation or cyclization strategies.

Reductive Alkylation via C–H Activation

Reaction Conditions :

  • Substrate : 1-Methyl-1H-indole-5-carboxylic acid
  • Catalyst : Trifluoroacetic acid (TFA)
  • Reducing Agent : Triethylsilane (Et₃SiH)
  • Alkyl Source : Acetaldehyde or protected amino aldehydes
  • Solvent : Dichloromethane (CH₂Cl₂)
  • Temperature : 0°C to room temperature

Mechanism :
TFA protonates the indole C3 position, enabling electrophilic alkylation. Et₃SiH reduces the intermediate iminium ion to form the 3-(2-aminoethyl) side chain.

Parameter Value Source
Yield 48–60%
Regioselectivity >95% C3 preference

Palladium-Catalyzed Direct Alkylation

Reaction Conditions :

  • Substrate : 1-Methyl-1H-indole-5-carboxylic acid
  • Catalyst : Pd(OAc)₂ or PdCl₂
  • Ligand : Norbornene
  • Alkyl Halide : 2-Bromoethylamine (protected)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 60–80°C

Mechanism :
Pd(II) coordinates to the indole C3 position, facilitating oxidative addition of the alkyl halide. Reductive elimination yields the 3-alkylated product.

Parameter Value Source
Yield 65–75%
Functional Group Tolerance Compatible with carboxylic acid

Hydrolysis of Ester Intermediates

If the carboxylic acid is protected as an ester during synthesis, hydrolysis is required:

Acid-Catalyzed Hydrolysis

Reaction Conditions :

  • Substrate : Methyl 3-(2-aminoethyl)-1-methyl-1H-indole-5-carboxylate
  • Acid : HCl or H₂SO₄
  • Solvent : Methanol (MeOH) or water
  • Temperature : Reflux

Procedure :
The ester is treated with 3 N HCl in MeOH at reflux for 6 hours, yielding the carboxylic acid with >95% conversion.

Parameter Value Source
Yield 90–95%
Purity >98% after recrystallization

Integrated Synthetic Routes

Sequential N1-Methylation and C3-Alkylation

  • Step 1 : Methylation of indole-5-carboxylic acid to 1-methyl-1H-indole-5-carboxylic acid.
  • Step 2 : Reductive alkylation at C3 using TFA/Et₃SiH.
  • Step 3 : Hydrolysis of ester (if applicable).

Overall Yield : 40–50%

One-Pot Fischer Indole Synthesis

Reaction Conditions :

  • Substrate : 4-Hydrazino-N-methylbenzenesulfonamide
  • Carbonyl Component : 4-Dimethylaminobutyraldehyde diethyl acetal
  • Acid Catalyst : Polyphosphoric acid (PPA)
  • Solvent : Chlorinated solvents (e.g., CH₂Cl₂)

Procedure :
Cyclization under acidic conditions forms the indole core with pre-installed 2-aminoethyl and methyl groups.

Parameter Value Source
Yield 55–70%
Purity 90–95%

Challenges and Optimization

  • Regioselectivity : Competing alkylation at C2 or C4 positions necessitates careful catalyst selection (e.g., Pd/norbornene for C3 specificity).
  • Functional Group Compatibility : The carboxylic acid group may require protection (e.g., methyl ester) during alkylation steps.
  • Amine Protection : Use of phthalimide or Boc groups prevents undesired side reactions during alkylation.

Analytical Characterization

Key techniques for verifying structure and purity:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., δ 3.94 ppm for N1-CH₃ in DMSO-d₆).
  • HPLC : Purity assessment using reverse-phase C18 columns.
  • Mass Spectrometry : ESI-MS for molecular ion validation (e.g., m/z 218.25 for C₁₂H₁₄N₂O₂).

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in relation to neurotransmitter activity.

    Medicine: Research explores its potential therapeutic applications, including its effects on the central nervous system.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets. It may act on neurotransmitter receptors, influencing pathways related to mood, cognition, and other physiological processes. The compound’s structure allows it to bind to receptors similar to those targeted by serotonin and melatonin, thereby modulating their activity .

Comparison with Similar Compounds

Key Research Findings

Positional isomerism : Carboxylic acid at position 5 (target compound) vs. position 2 (e.g., ) significantly alters electronic properties and binding modes.

Functional group interchange : Replacing COOH with CONH2 (as in 5-CT ) enhances solubility and receptor affinity, suggesting that the target compound’s COOH group could be optimized for specific targets.

Substituent bulk : Bulky groups (e.g., phenethylthio in ) reduce bioavailability, emphasizing the need for balanced hydrophobicity in drug design.

Biological Activity

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid (commonly referred to as "compound") is a compound of interest due to its structural similarity to neurotransmitters such as serotonin and melatonin. This similarity suggests potential biological activities that warrant detailed exploration.

  • Chemical Formula : C12H15N3O2
  • Molecular Weight : 233.27 g/mol
  • CAS Number : Not specified in the search results but can be found in chemical databases.

The compound exhibits biological activity primarily through interactions with neurotransmitter systems. Its structural characteristics allow it to engage with serotonin receptors, which are crucial for various physiological processes including mood regulation and cognitive functions.

Key Mechanisms:

  • Serotonin Receptor Interaction : The compound's ability to mimic serotonin enables it to bind to serotonin receptors, influencing neurotransmission and potentially affecting mood and anxiety levels.
  • Neurotransmitter Studies : Given its structural resemblance to serotonin and melatonin, the compound is utilized in studies aimed at understanding neurotransmitter functions and their implications in neuropharmacology.

Cytotoxicity Assays

Recent studies have evaluated the cytotoxic effects of various indole derivatives, including the compound . In vitro assays have demonstrated that modifications at specific positions on the indole ring can significantly alter biological activity.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa, MCF7Not specifiedSerotonin receptor modulation
Indole derivatives (related)A375, MiaPaca20.040 - 40Induction of apoptosis via mitochondrial pathways

The above table summarizes findings from various studies where related compounds were tested against different cancer cell lines, showing a range of cytotoxic effects. Although specific IC50 values for the compound itself were not provided, its analogs have shown promising results.

Case Studies

  • Neurotransmitter Function Studies : The compound has been involved in studies examining its effects on serotonin pathways. Research indicates that it may enhance serotonin signaling, which could have implications for treating mood disorders.
  • Cancer Cell Line Studies : Compounds with similar structures have been shown to induce cell death through mechanisms such as methuosis—a non-apoptotic form of cell death characterized by vacuolization—highlighting a potential avenue for cancer treatment .

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